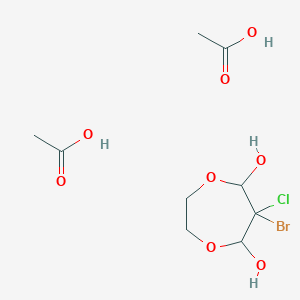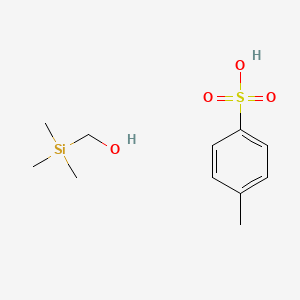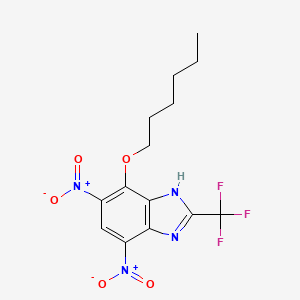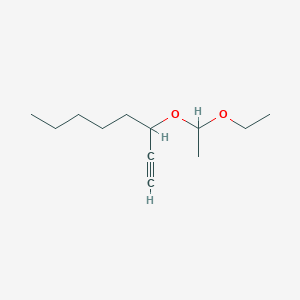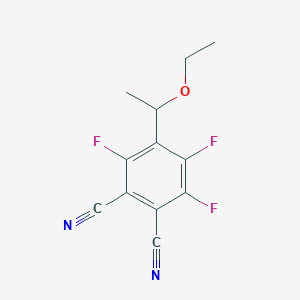
4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes an ethoxyethyl group, three fluorine atoms, and two nitrile groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the introduction of the ethoxyethyl group through an etherification reaction, followed by the introduction of fluorine atoms via halogenation. The nitrile groups are often introduced through a cyanation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and van der Waals forces. The nitrile groups can participate in nucleophilic addition reactions, while the ethoxyethyl group can undergo metabolic transformations.
Vergleich Mit ähnlichen Verbindungen
- 4-(1-Methoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile
- 4-(1-Ethoxyethyl)-3,5,6-difluorobenzene-1,2-dicarbonitrile
- 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarboxylic acid
Uniqueness: 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile is unique due to the combination of its ethoxyethyl group, three fluorine atoms, and two nitrile groups. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
61079-88-7 |
|---|---|
Molekularformel |
C12H9F3N2O |
Molekulargewicht |
254.21 g/mol |
IUPAC-Name |
4-(1-ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H9F3N2O/c1-3-18-6(2)9-10(13)7(4-16)8(5-17)11(14)12(9)15/h6H,3H2,1-2H3 |
InChI-Schlüssel |
NGBJUAAJUQOKNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)C1=C(C(=C(C(=C1F)F)C#N)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


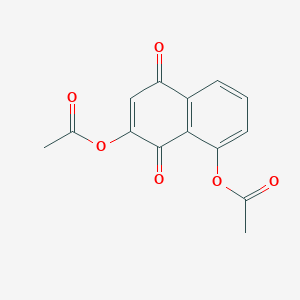
![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
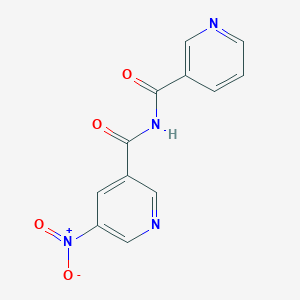

![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)

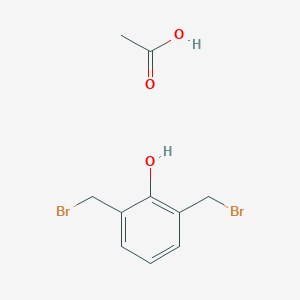
![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
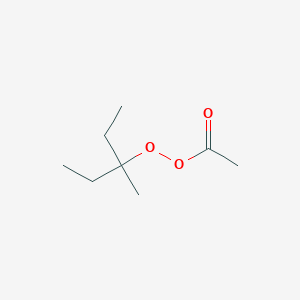
![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)
